3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other applications in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, hydrochloric acid, or trimethylsilyl iodide followed by methanol.
Peptide Coupling: DIC, HOBt, and DMAP in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor agonists.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 2,2-dimethyl-3-(2-methylphenyl)propanoic acid backbone. This combination of features makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11-9-7-8-10-12(11)13(17(5,6)14(19)20)18-15(21)22-16(2,3)4/h7-10,13H,1-6H3,(H,18,21)(H,19,20) |
InChI Key |
NCTNJEKQKBXYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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